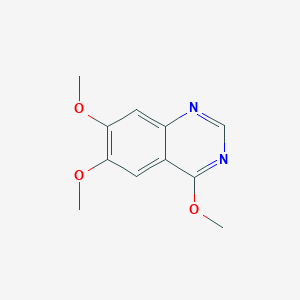

4,6,7-Trimethoxyquinazoline

Description

4,6,7-Trimethoxyquinazoline is a quinazoline derivative characterized by methoxy (-OCH₃) substituents at the 4th, 6th, and 7th positions of the bicyclic quinazoline scaffold. Quinazolines are heterocyclic aromatic compounds with a benzene ring fused to a pyrimidine ring, and their biological activity is highly dependent on substitution patterns . This compound has been investigated for its role as a cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE) inhibitor, a class of therapeutics known for vasodilatory effects. For instance, structurally related 6-substituted quinazolines, such as 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, have demonstrated potent and selective inhibition of cGMP-PDE, leading to increased intracellular cGMP levels in coronary arteries without affecting cAMP .

Propriétés

Formule moléculaire |

C11H12N2O3 |

|---|---|

Poids moléculaire |

220.22 g/mol |

Nom IUPAC |

4,6,7-trimethoxyquinazoline |

InChI |

InChI=1S/C11H12N2O3/c1-14-9-4-7-8(5-10(9)15-2)12-6-13-11(7)16-3/h4-6H,1-3H3 |

Clé InChI |

ZRYWDTDJBHKYNL-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)C(=NC=N2)OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxyquinazoline typically involves the following steps:

Nitration: Starting with 3,4,5-trimethoxybenzaldehyde, nitration is carried out to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Cyclization: The amine group undergoes cyclization with formamide to form the quinazoline ring.

Industrial Production Methods: Industrial production methods for 4,6,7-Trimethoxyquinazoline often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time during the nitration, reduction, and cyclization steps .

Analyse Des Réactions Chimiques

Types of Reactions: 4,6,7-Trimethoxyquinazoline undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Quinazoline quinones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated or aminated quinazoline derivatives.

Applications De Recherche Scientifique

4,6,7-Trimethoxyquinazoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential anti-tumor and anti-microbial activities.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4,6,7-Trimethoxyquinazoline involves its interaction with various molecular targets and pathways:

Molecular Targets: It can inhibit specific enzymes or receptors involved in cell proliferation and survival.

Pathways: It may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways.

Comparaison Avec Des Composés Similaires

6,7,8-Trimethoxyquinazoline Derivatives

- Structure : Methoxy groups at positions 6, 7, and 7.

- Activity: These derivatives, such as 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, are potent cGMP-PDE inhibitors. The 6-substitution is critical for selectivity, as removing the 6-methoxy group reduces potency .

- Key Findings : Compound 3b (a 6,7,8-trimethoxy derivative) elevated cGMP levels in porcine coronary arteries, demonstrating coronary vasodilation without cAMP interference .

2,4-Dihydroxy-6,7-dimethoxyquinazoline

- Structure : Hydroxy (-OH) groups at positions 2 and 4, and methoxy groups at 6 and 7.

- Activity: This compound is a pharmaceutical intermediate, notably linked to doxazosin (an alpha-blocker for hypertension). The hydroxy groups may enhance solubility but reduce PDE inhibition compared to methoxy-rich analogs .

- Key Findings : Classified as a USP/EP impurity (Doxazosin Related Compound B), its structural features are tailored for synthetic utility rather than direct therapeutic action .

Imidazo[4,5-g]quinazoline Derivatives

- Structure : Fused imidazole and quinazoline rings (e.g., 2,6,8-triaryl-1H-imidazo[4,5-g]quinazoline).

Data Table: Comparative Analysis of Quinazoline Derivatives

Research Findings and Mechanistic Insights

- Substitution Position Matters : The 6-methoxy group in quinazolines is critical for cGMP-PDE inhibition. Derivatives lacking this substituent show reduced activity, emphasizing its role in enzyme binding .

- Functional Group Impact : Methoxy groups enhance lipophilicity and membrane permeability, favoring PDE inhibition, whereas hydroxy groups improve solubility but may reduce target affinity .

- Synthetic Utility : Compounds like 2,4-Dihydroxy-6,7-dimethoxyquinazoline serve as intermediates, highlighting the balance between synthetic feasibility and bioactivity in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.